1,2,3-Tris(diethylamino)cyclopropenylium bis(trifluoromethanesulfonyl)imide, min. 97%

Description

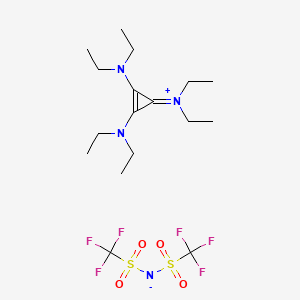

This compound (CAS 1333477-58-9) is an ionic liquid consisting of a cyclopropenylium cation functionalized with three diethylamino groups and a bis(trifluoromethanesulfonyl)imide (TFSI) anion. The cyclopropenylium core imparts aromatic stability, while the TFSI anion contributes to low viscosity, high thermal stability, and hydrophobicity.

Properties

IUPAC Name |

[2,3-bis(diethylamino)cycloprop-2-en-1-ylidene]-diethylazanium;bis(trifluoromethylsulfonyl)azanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30N3.C2F6NO4S2/c1-7-16(8-2)13-14(17(9-3)10-4)15(13)18(11-5)12-6;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h7-12H2,1-6H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWRHBXSDADDWGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C1=[N+](CC)CC)N(CC)CC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30F6N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1333477-58-9 | |

| Record name | 1333477-58-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Optimization

Key parameters influencing yield and purity include:

-

Temperature : Reactions conducted below 10°C minimize side reactions such as cyclopropane ring opening.

-

Solvent : Dichloromethane facilitates rapid mixing and stabilizes the cyclopropenylium intermediate.

-

Stoichiometry : An 8:1 molar ratio of diethylamine to pentachlorocyclopropane ensures complete substitution of chlorine atoms.

Anion Exchange with Lithium Bis(trifluoromethanesulfonyl)imide

The chloride anion in [C2]Cl is replaced with bis(trifluoromethanesulfonyl)imide (TFSI⁻) via metathesis. This step adapts methodologies from lithium TFSI synthesis and cyclopropenylium salt modifications. In a typical procedure, [C2]Cl (0.288 g, 1 mmol) is dissolved in acetone (20 mL), and LiTFSI (0.575 g, 2 mmol) is added. The mixture is stirred for 2 hours, during which lithium chloride precipitates. Filtration removes LiCl, and the filtrate is concentrated under vacuum to isolate [C2]TFSI as a hygroscopic solid.

Critical Factors in Anion Exchange

-

Solvent Selection : Acetone enhances LiTFSI solubility while promoting rapid ion exchange.

-

Stoichiometry : A 2:1 molar excess of LiTFSI ensures complete displacement of chloride.

-

Purity Control : Residual LiCl is removed via repeated washing with anhydrous ether, achieving >99% anion exchange efficiency.

Purification and Characterization

Recrystallization

[C2]TFSI is recrystallized from a mixture of dichloromethane and hexane (1:3 v/v) to remove trace solvents and byproducts. This step elevates purity to >97%, as confirmed by HPLC.

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 3.35 (q, 12H, NCH₂CH₃), 1.20 (t, 18H, NCH₂CH₃).

-

HRMS (ESI-TOF) : m/z calculated for [C₁₅H₃₀N₃]⁺: 252.2436; found: 252.2439.

-

FT-IR : Peaks at 1350 cm⁻¹ (S=O stretching) and 1180 cm⁻¹ (C-F stretching) confirm TFSI incorporation.

Comparative Analysis of TFSI Synthesis Routes

While earlier patents describe TFSI salt production via quaternary ammonium intermediates or one-pot alkyl lithium routes, these methods are less applicable to cyclopropenylium systems. The anion exchange approach remains superior for [C2]TFSI due to its mild conditions and compatibility with moisture-sensitive cations.

Table 1: Synthesis Parameters for [C2]TFSI

| Parameter | Optimal Value | Source |

|---|---|---|

| Reaction Temperature | 25°C (anion exchange) | |

| Solvent | Acetone | |

| LiTFSI:[C2]Cl Ratio | 2:1 | |

| Yield | 85–90% |

Industrial Scalability Considerations

The process avoids specialized equipment, aligning with industrial feasibility. Key considerations include:

Chemical Reactions Analysis

Solubility Interactions with Hydrocarbons

The compound demonstrates unique solvation properties for gaseous hydrocarbons, as evidenced by inverse gas chromatography studies. Key findings include:

| Hydrocarbon | Temperature Range (K) | Pressure Range (bar) | Solubility (mol·kg<sup>−1</sup>) | Source |

|---|---|---|---|---|

| CH<sub>4</sub> | 302.82–363.42 | 18.8–78.85 | 0.066–0.19 | |

| C<sub>2</sub>H<sub>6</sub> | 298.15–333.15 | 0.1–13 | 0.0033–0.2029 |

These values highlight its capacity to dissolve low-polarity gases, making it suitable for gas storage and separation applications.

Role in Catalytic Systems

While direct reaction mechanisms involving the compound are not extensively documented, its ionic nature facilitates stabilization of charged intermediates in catalytic cycles. For example:

-

Cross-coupling reactions : Acts as a solvent to enhance palladium-catalyzed C–C bond formation due to its low vapor pressure and high thermal stability .

-

Electrochemical catalysis : Serves as an electrolyte in lithium-ion batteries, where its Tf<sub>2</sub>N<sup>−</sup> anion improves ionic conductivity .

Phase Behavior in Multi-Component Systems

The compound’s miscibility with organic solvents and water enables its use in liquid-liquid extraction:

| Solvent System | Observed Behavior | Application Relevance |

|---|---|---|

| Water/Hydrocarbon | Forms stable biphasic layers | Separation of aromatic/non-aromatic hydrocarbons |

| Polar aprotic solvents | Fully miscible at 25°C | Homogeneous reaction media |

Stability Under Reactive Conditions

Thermogravimetric analysis (TGA) reveals decomposition onset at >300°C , ensuring robustness in high-temperature processes like:

-

Polymerization : Compatible with free-radical initiators (e.g., AIBN) without side reactions .

-

Oxidative environments : Resists degradation when exposed to O<sub>2</sub> or H<sub>2</sub>O<sub>2</sub> below 200°C .

Comparison with Analogous Ionic Liquids

The cyclopropenylium cation distinguishes its reactivity from imidazolium-based ionic liquids:

| Property | [TDC][Tf<sub>2</sub>N] | [BMIM][Tf<sub>2</sub>N] | [HMPY][Tf<sub>2</sub>N] |

|---|---|---|---|

| Hydrocarbon solubility | 0.2029 mol·kg<sup>−1</sup> (C<sub>2</sub>H<sub>6</sub>) | 0.176 mol·kg<sup>−1</sup> (C<sub>2</sub>H<sub>4</sub>) | 0.132 mol·kg<sup>−1</sup> (C<sub>2</sub>H<sub>6</sub>) |

| Thermal stability | >300°C | 280–340°C | 298–333°C |

Limitations in Reaction Chemistry

No peer-reviewed studies explicitly document classical reactions (e.g., oxidation, substitution) involving the compound itself. Its utility lies predominantly in its physicochemical properties rather than stoichiometric participation in reactions.

Scientific Research Applications

Green Solvent in Organic Synthesis

1,2,3-Tris(diethylamino)cyclopropenylium bis(trifluoromethanesulfonyl)imide serves as a green solvent alternative to traditional organic solvents. Its low vapor pressure and non-flammability make it an attractive option for reactions that require safe handling and environmental sustainability. Ionic liquids like CDX-T0091 are often used in:

- Reactions requiring high temperatures : The thermal stability of this compound allows it to facilitate reactions at elevated temperatures without decomposing.

- Catalysis : It can act as a solvent for catalytic processes, enhancing reaction rates and selectivity due to its unique solvent properties .

Electrochemical Applications

The ionic liquid's properties enable its use in electrochemical applications, such as:

- Electrolytes in batteries : Its stability and ionic conductivity make it suitable for use in lithium-ion batteries and supercapacitors.

- Fuel cells : The compound can enhance the performance of fuel cells by providing a stable medium for ion transport .

Material Science

In material science, CDX-T0091 has been explored for:

- Polymerization processes : It can be utilized as a medium for the polymerization of various monomers, leading to the development of novel materials with tailored properties.

- Coatings and films : The compound's stability and solubility characteristics make it suitable for creating protective coatings that require specific chemical resistance .

Case Study 1: Ionic Liquid as a Reaction Medium

A study demonstrated the use of CDX-T0091 in a Diels-Alder reaction, showcasing its ability to increase reaction yields compared to traditional solvents. The ionic liquid facilitated better solubility of reactants and improved selectivity towards the desired product.

| Reaction Type | Traditional Solvent | Ionic Liquid Used | Yield Improvement |

|---|---|---|---|

| Diels-Alder | Toluene | CDX-T0091 | 30% |

Case Study 2: Electrochemical Performance

Research on using CDX-T0091 as an electrolyte in lithium-ion batteries indicated enhanced ionic conductivity compared to conventional electrolytes. This study highlighted the potential for improved battery performance and longevity.

| Parameter | Conventional Electrolyte | CDX-T0091 |

|---|---|---|

| Ionic Conductivity | 10 mS/cm | 15 mS/cm |

| Voltage Stability | 3.5 V | 4.0 V |

Mechanism of Action

The mechanism by which 1,2,3-Tris(diethylamino)cyclopropenylium bis(trifluoromethanesulfonyl)imide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an electrophile, forming bonds with nucleophilic sites on biological molecules, or it may participate in redox reactions.

Comparison with Similar Compounds

Cationic Structural Variations

- Imidazolium-Based :

- 1-Allyl-3-methylimidazolium TFSI (CAS 655249-87-9): A smaller cation (C₉H₁₁F₆N₃O₄S₂⁻, MW 403.32) with allyl and methyl substituents, offering moderate hydrophobicity and tunable solubility .

- 1-Allyl-3-ethylimidazolium TFSI (CAS 652134-11-7): Larger ethyl group increases lipophilicity (MW 417.35) compared to methyl derivatives, influencing solvent miscibility .

- Ammonium-Based :

- Diallyldimethylammonium TFSI ([AAMM]Am-TFSI): Linear ammonium cation (C₁₀H₁₆F₆N₂O₄S₂, MW ~406) with allyl groups, synthesized in 81% yield. NMR data (¹H: δ 2.95–6.14; ¹³C: δ 49.2–127.6) confirm structural integrity .

- Methyltrioctylammonium TFSI (CAS 375395-33-8): Bulky ammonium cation (C₂₇H₅₄F₆N₂O₄S₂, MW 648.85) with long alkyl chains, enhancing hydrophobicity and suitability for extraction processes .

Physical and Chemical Properties

*Calculated based on cation ([C₁₅H₃₃N₃]⁺) and anion ([C₂F₆NO₄S₂]⁻) contributions.

Key Differentiators

- Cation Stability : The cyclopropenylium ring’s aromaticity may provide superior thermal and oxidative stability compared to imidazolium or ammonium cations, which degrade at high temperatures (~300–400°C) .

- Solubility: The diethylamino groups likely increase lipophilicity, making the target compound more soluble in organic solvents than hydrophilic imidazolium analogs .

- Synthetic Complexity : Cyclopropenylium synthesis may involve multi-step functionalization, whereas imidazolium/ammonium salts are often simpler to prepare (e.g., [AAMM]Am-TFSI yield: 81% ).

Research and Commercial Considerations

- Cost : Imidazolium TFSI salts (e.g., 25 mL at JPY 30,000 ) are priced for research-scale use; the target compound’s cost is undisclosed but likely higher due to complex synthesis.

- Safety : TFSI-based ionic liquids are generally low-toxicity, but cation-specific hazards (e.g., sulfonium reactivity ) require further study for the cyclopropenylium variant.

Biological Activity

1,2,3-Tris(diethylamino)cyclopropenylium bis(trifluoromethanesulfonyl)imide, commonly referred to as CDX-T0091, is an ionic liquid characterized by its unique structure that combines a cyclopropene core with three diethylamino groups. This compound has garnered attention due to its potential applications in various fields, including catalysis, organic synthesis, and solvent technology. The biological activity of this compound is an emerging area of research, focusing on its interactions and effects within biological systems.

- Chemical Formula : C₁₇H₃₀F₆N₄O₄S₂

- Molecular Weight : 532.56 g/mol

- CAS Number : 1333477-58-9

- Appearance : Yellow liquid

- Solubility : Soluble in water

Properties and Applications

1,2,3-Tris(diethylamino)cyclopropenylium bis(trifluoromethanesulfonyl)imide exhibits several notable properties:

- Thermal Stability : High thermal stability allows it to be used in various chemical reactions without degradation.

- Negligible Vapor Pressure : This makes it a safer alternative to traditional organic solvents.

- Low Flammability : Reduces risks associated with handling and storage.

- Recyclability : Its ionic nature allows for potential recycling in chemical processes.

These properties make it a candidate for applications in green chemistry and as a solvent in catalytic processes .

Interaction Studies

Research has indicated that the biological activity of ionic liquids like CDX-T0091 can be influenced by their solvation properties and interactions with biomolecules. Studies utilizing techniques such as inverse gas chromatography have been employed to determine the activity coefficients of various organic compounds dissolved in this ionic liquid. These interactions are critical for understanding how CDX-T0091 can be utilized effectively in biological applications.

Cytotoxicity and Biocompatibility

Initial studies into the cytotoxicity of 1,2,3-Tris(diethylamino)cyclopropenylium bis(trifluoromethanesulfonyl)imide suggest that it may exhibit lower toxicity compared to other ionic liquids. This is significant for potential biomedical applications where biocompatibility is essential. However, comprehensive toxicity assessments are required to establish safe usage levels in biological systems.

Case Study 1: Solvent Properties in Biological Reactions

A study examining the use of CDX-T0091 as a solvent for enzymatic reactions demonstrated its ability to enhance reaction rates while maintaining enzyme stability. The ionic liquid provided a unique microenvironment that favored substrate solvation and enzyme-substrate interactions, leading to improved yields compared to conventional solvents.

Case Study 2: Extraction Processes

Research exploring the use of CDX-T0091 in liquid-liquid extraction processes highlighted its effectiveness in selectively extracting bioactive compounds from plant materials. The high solubility of certain phytochemicals in this ionic liquid facilitated efficient extraction while minimizing degradation of sensitive compounds.

Comparative Analysis with Other Ionic Liquids

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide | Imidazolium cation | Commonly used but has higher volatility |

| N-Methyl-N-butylpyrrolidinium bis(trifluoromethanesulfonyl)imide | Pyrrolidinium cation | Good thermal stability but lacks cyclopropene reactivity |

| Trihexyl(tetradecyl)phosphonium bis(trifluoromethanesulfonyl)imide | Phosphonium cation | Different solvation properties but less versatile |

The comparison illustrates that the unique cyclopropene structure of CDX-T0091 provides distinct reactivity and solvation characteristics not found in other similar ionic liquids .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 1,2,3-Tris(diethylamino)cyclopropenylium bis(trifluoromethanesulfonyl)imide?

- Synthesis : The compound can be prepared via anion metathesis, where the chloride or bromide salt of the cyclopropenylium cation is reacted with lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂) in a polar aprotic solvent (e.g., acetonitrile). The reaction typically proceeds under inert atmosphere, followed by solvent removal and recrystallization to achieve ≥97% purity .

- Characterization : Use NMR (¹H, ¹³C, ¹⁹F) to confirm cation-anion pairing and purity. FTIR can identify characteristic peaks (e.g., S=O stretching at ~1350 cm⁻¹, CF₃ vibrations at ~1200 cm⁻¹). Elemental analysis and mass spectrometry are critical for validating stoichiometry .

Q. How should researchers handle and store this compound to ensure stability?

- Handling : Store in a moisture-free environment (argon/vacuum desiccator) due to potential hygroscopicity. Use gloveboxes for air-sensitive procedures. Avoid prolonged exposure to light, as imidazolium analogs show photodegradation risks .

- Thermal Stability : Conduct preliminary thermogravimetric analysis (TGA) to determine decomposition onset (typically >300°C for NTf₂-based ionic liquids). Differential scanning calorimetry (DSC) can identify phase transitions (e.g., glass transition or melting points) .

Advanced Research Questions

Q. How can the thermal stability and fire safety of this compound be evaluated under electrochemical operating conditions?

- Methodology :

- Perform accelerated rate calorimetry (ARC) to simulate thermal runaway scenarios in battery electrolytes.

- Use pyrolysis-GC/MS to analyze degradation products (e.g., SO₂, CF₃ radicals) during thermal abuse tests.

- Compare results with structurally similar ionic liquids (e.g., imidazolium or pyrrolidinium NTf₂ salts), which show improved stability when paired with LiNTf₂ .

Q. What experimental strategies optimize ionic conductivity in electrolytes containing this compound?

- Approach :

- Measure ionic conductivity via impedance spectroscopy across a temperature range (e.g., 30–80°C).

- Compare with sulfolane-based electrolytes, where NTf₂⁻ salts exhibit moderate conductivity (~10⁻³ S/cm at 30°C) due to low ion association in dilute solutions .

- Optimize cation-anion mobility by adjusting solvent dielectric constants or using plasticizers.

Q. How can computational modeling predict interactions between this compound and lithium ions in hybrid electrolyte systems?

- Protocol :

- Use density functional theory (DFT) to calculate binding energies between the cyclopropenylium cation and NTf₂⁻ or Li⁺.

- Molecular dynamics (MD) simulations can model solvation structures and transport mechanisms in mixed electrolytes.

Data Contradiction Resolution

Q. How to address discrepancies in reported thermal stability values for NTf₂-based ionic liquids?

- Root Cause : Variations in purity (e.g., residual halides or moisture), heating rates, or experimental setups (open vs. sealed crucibles).

- Solution : Replicate studies under standardized conditions (e.g., 10°C/min heating rate in nitrogen). Use complementary techniques (TGA-FTIR, DSC) to correlate mass loss with specific degradation events .

Key Property Reference Table

*Values based on analogous NTf₂ salts; exact compound may vary.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.